Cas no 118049-54-0 (4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile)

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a pyrazoline core substituted with a phenyl group and a benzonitrile moiety. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both electron-withdrawing (benzonitrile) and electron-donating (phenyl) groups enhances its reactivity in diverse chemical transformations. Its well-defined crystalline form ensures consistent purity, making it suitable for precision applications in medicinal chemistry. The compound’s stability under standard conditions further supports its use in multi-step synthetic processes. Researchers value it for its versatility in constructing complex heterocyclic frameworks.
4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile structure
118049-54-0 structure
Product name:4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
CAS No:118049-54-0
MF:C16H11N3O
MW:261.278043031693
CID:2845882
PubChem ID:14231303

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
    • G51197
    • CS-0223110
    • TEA04954
    • AKOS009401514
    • CCG-304985
    • Z408105620
    • EN300-113927
    • 118049-54-0
    • 4-(5-OXO-3-PHENYL-4H-PYRAZOL-1-YL)BENZONITRILE
    • Inchi: InChI=1S/C16H11N3O/c17-11-12-6-8-14(9-7-12)19-16(20)10-15(18-19)13-4-2-1-3-5-13/h1-9H,10H2
    • InChI Key: KIDROXHDSAMXBZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 261.090211983Da
  • Monoisotopic Mass: 261.090211983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 56.5Ų

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-113927-0.1g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95.0%
0.1g
$152.0 2025-02-19
Enamine
EN300-113927-1.0g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95.0%
1.0g
$528.0 2025-02-19
Enamine
EN300-113927-2.5g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95.0%
2.5g
$1034.0 2025-02-19
Enamine
EN300-113927-5.0g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95.0%
5.0g
$1530.0 2025-02-19
Enamine
EN300-113927-10.0g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95.0%
10.0g
$2269.0 2025-02-19
Aaron
AR01A29K-1g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95%
1g
$751.00 2025-02-10
Aaron
AR01A29K-5g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95%
5g
$2129.00 2023-12-16
Aaron
AR01A29K-500mg
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95%
500mg
$585.00 2025-02-10
Enamine
EN300-113927-10g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95%
10g
$2269.0 2023-10-26
Aaron
AR01A29K-2.5g
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
118049-54-0 95%
2.5g
$1447.00 2023-12-16

Additional information on 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile: A Comprehensive Overview

The compound with CAS No 118049-54-0, known as 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzonitrile group with a pyrazole ring system. The benzonitrile moiety is a common structural element in many pharmaceutical agents, while the pyrazole ring is known for its versatility in medicinal chemistry applications.

Recent studies have highlighted the potential of 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The oxo group within the pyrazole ring contributes to the molecule's reactivity and selectivity, making it a promising candidate for further optimization.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization to introduce the benzonitrile group at the appropriate position. The dihydro nature of the pyrazole ring adds complexity to the synthesis but also enhances the molecule's stability and bioavailability. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process.

In terms of biological activity, 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has shown remarkable selectivity towards certain protein kinases. For instance, recent research published in *Nature Communications* demonstrated its ability to inhibit CDK2, a key regulator of cell cycle progression, with high potency. This finding underscores its potential as an anti-cancer agent, particularly in cancers where CDK2 overexpression is observed.

Beyond its pharmacological applications, this compound has also been investigated for its role in materials science. The benzonitrile group imparts electronic properties that make it suitable for use in organic semiconductors and optoelectronic devices. Researchers at Stanford University have reported on its integration into thin-film transistors, where it exhibits excellent charge transport characteristics.

From an environmental perspective, the eco-friendly synthesis and degradation pathways of 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yli benzonitrile are areas of active research. Green chemistry approaches are being explored to minimize waste and reduce the environmental footprint of its production process.

In conclusion, CAS No 118049 54 0 represents a versatile molecule with broad applications across multiple disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a valuable tool in both therapeutic development and materials innovation.

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